![molecular formula C65H70Cl2N2O6P2Ru B3030695 [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium CAS No. 944450-44-6](/img/structure/B3030695.png)

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Übersicht

Beschreibung

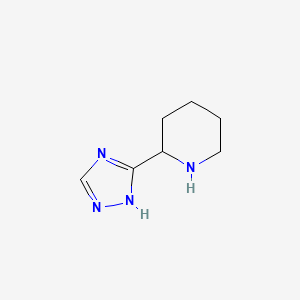

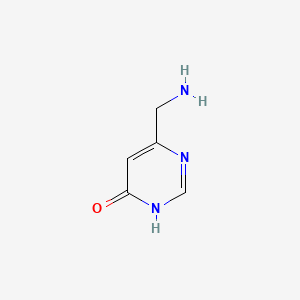

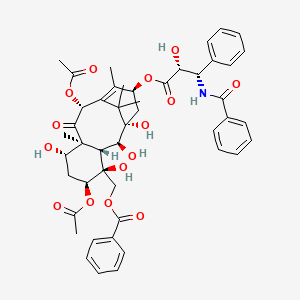

The compound of interest, "[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium," is a complex molecule that likely involves multiple phosphorus centers and a ruthenium metal core. The structure suggests a combination of phosphine ligands with a chelating diamine, potentially used in catalysis or as part of a coordination complex.

Synthesis Analysis

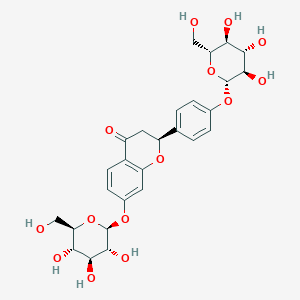

The synthesis of complex phosphine ligands can be achieved through aromatic nucleophilic substitution reactions, as demonstrated in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . This method could potentially be applied to the synthesis of the bis(phosphanyl)benzodioxol components of the compound . Additionally, the synthesis of ruthenium complexes often involves reactions with dienes, as seen in the formation of bis(η^5-dienyl)ruthenium(II) compounds . This method could be relevant for incorporating the ruthenium center into the compound.

Molecular Structure Analysis

The molecular structure of such a compound would likely exhibit significant steric hindrance due to the presence of bulky substituents like 3,5-dimethylphenyl groups. This can lead to large bond angles around phosphorus atoms, as observed in related bis(phosphino)benzenes . The presence of a chelating diamine ligand would also influence the geometry around the ruthenium center, potentially leading to a variety of coordination environments.

Chemical Reactions Analysis

The compound may participate in catalytic cycles, especially in reactions involving alkenes or alkynes. For instance, palladium complexes with phosphine ligands have been shown to catalyze the methoxycarbonylation of alkynes to form esters . While the compound contains ruthenium instead of palladium, it is conceivable that it could act in a similar catalytic capacity, given the right reaction conditions.

Physical and Chemical Properties Analysis

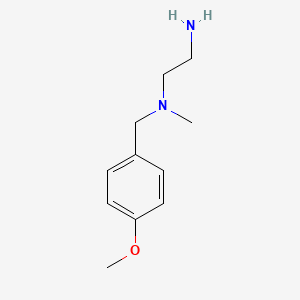

The physical and chemical properties of the compound would be influenced by the presence of the benzodioxol and phosphanyl groups. These could confer high solubility in organic solvents, as seen in polyamides derived from similar diamines . The fluorinated and methylated substituents on the aromatic rings could also affect the thermal stability, solubility, and electronic properties of the compound, as observed in fluorinated polyimides . The electronic properties of the phosphorus centers, in particular, would be of interest, as they could impact the redox behavior of the compound.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Complex Formation

- Research by Baratta et al. (2010) explored osmium complexes, including [OsX2(diphosphane)(diamine)], for hydrogenation of carbonyl compounds, revealing their potential in catalytic applications (Baratta, Barbato, Magnolia, Siega, & Rigo, 2010).

- A study on manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds, involving similar complex compounds, was conducted by Ouyang, Nishino, and Kurosawa (1997), highlighting potential synthetic applications (Ouyang, Nishino, & Kurosawa, 1997).

Molecular Synthesis and Characterization

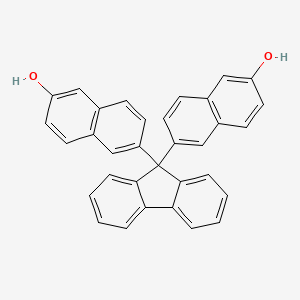

- Liaw et al. (2002) described the synthesis and characterization of new polyamides derived from a complex diamine similar to the compound of interest, emphasizing their solubility and thermal properties (Liaw, Huang, Hsu, & Chen, 2002).

- In 2007, Sarma, Tamuly, and Baruah researched N-substituted bis-phenols as precursors for triarylmethane cations, using related compounds, suggesting applications in dye synthesis and characterization (Sarma, Tamuly, & Baruah, 2007).

Polymer Science and Material Engineering

- Skupov et al. (2007) investigated palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, indicating the relevance of similar complexes in polymer production (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).

- A study by Hwang, Li, and Wang (2006) on the synthesis and properties of bismaleimide resin containing large cycloaliphatic moieties, related to the compound , highlighted its potential in enhancing the properties of polymers (Hwang, Li, & Wang, 2006).

Wirkmechanismus

Target of Action

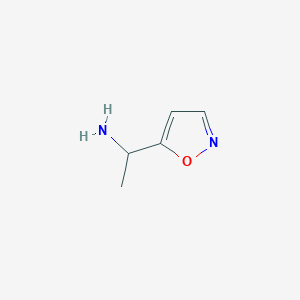

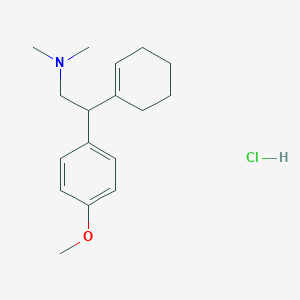

The primary target of the compound RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN] is the heme aggregation process . This process has been reported to be fast and spontaneous at or near water-lipid interfaces . The compound binds to hematin in solution and inhibits aggregation to β-hematin .

Mode of Action

The compound interacts with its target by binding to hematin in solution and inhibiting its aggregation to β-hematin . The heme aggregation inhibition activity of the compound is significantly higher than that of chloroquine diphosphate when measured at the interface of n-octanol-aqueous acetate buffer mixtures under acidic conditions modeling the food vacuole of the parasite .

Biochemical Pathways

The compound affects the heme aggregation process, which is a crucial part of the biochemical pathway in the parasite Plasmodium falciparum . By inhibiting this process, the compound disrupts the normal functioning of the parasite, leading to its death .

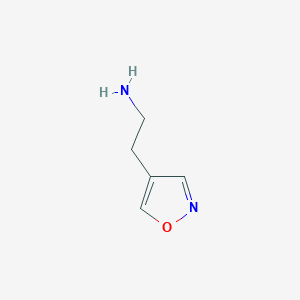

Pharmacokinetics

The compound is rapidly hydrolyzed in aqueous solution to [RuCl(OH2)3(CQ)]2[Cl]2, which is probably the active species . Partition coefficient measurements confirmed that the compound is considerably more lipophilic than chloroquine in n-octanol-water mixtures at pH ∼ 5 . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The result of the compound’s action is the inhibition of the heme aggregation process in the parasite Plasmodium falciparum . This leads to the death of the parasite, thus exhibiting antimalarial activity .

Action Environment

The action of the compound is influenced by environmental factors such as the pH and lipid content of the environment . The compound’s heme aggregation inhibition activity is significantly higher at the interface of n-octanol-aqueous acetate buffer mixtures under acidic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by the lipid content and pH of the environment .

Eigenschaften

IUPAC Name |

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSABKQFPIPYOT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H70Cl2N2O6P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944450-44-6, 944450-43-5 | |

| Record name | (OC-6-14)-[1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]][(2S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine-κN1,κN2]dichlororuthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RuCl2[(R)-dm-segphos(regR)][(R)-daipen] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)

![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)